molecular formula C10H13NO2 B113391 [4-(2-Amino-ethyl)-phenyl]-acetic acid CAS No. 99075-24-8

[4-(2-Amino-ethyl)-phenyl]-acetic acid

Cat. No. B113391
CAS RN: 99075-24-8
M. Wt: 179.22 g/mol
InChI Key: YNRWSYQPUZZUGC-UHFFFAOYSA-N
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Description

“[4-(2-Amino-ethyl)-phenyl]-acetic acid” is a compound that contains a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor . Endogenously, it is a catabolite of phenylalanine .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo the reaction . The reaction of amides with LiAlH4 yields an amine . To find the starting material for synthesis, look for a CH2 position next to the nitrogen atom and replace that CH2 by C=O .


Molecular Structure Analysis

The molecular structure of “[4-(2-Amino-ethyl)-phenyl]-acetic acid” is similar to that of benzocaine, which has a molecular formula of C9H11NO2 and a molecular weight of 165.1891 . The structure contains a phenyl functional group and a carboxylic acid functional group .


Chemical Reactions Analysis

Amides, like the one in “[4-(2-Amino-ethyl)-phenyl]-acetic acid”, are the least reactive of the common acid derivatives and undergo relatively few nucleophilic acyl substitution reactions . They can undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base . The conditions required for amide hydrolysis are more extreme than those required for the hydrolysis of acid chlorides or esters, but the mechanisms are similar .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(2-Amino-ethyl)-phenyl]-acetic acid” are similar to those of benzocaine, which is a white solid with a honey-like odor . The molecular weight of benzocaine is 165.1891 g/mol .

Scientific Research Applications

  • Synthesis and Material Science Applications :

    • A study by Zhang (2005) discusses the synthesis of 4-phenyl-2-butanone, an important medium in medicine synthesis, using ethanol and acetic acid.
    • Sapnakumari et al. (2014) focus on synthesizing and characterizing Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, indicating its potential in material sciences.
    • Jadhav et al. (2017) demonstrate a greener, solvent-free synthesis of 4-arylidene-2-phenyl-5(4H) oxazolones, showcasing an environmentally friendly approach in chemical synthesis.
  • Pharmaceutical and Biomedical Research :

    • In the field of pharmacology, Mangani et al. (2004) discuss the use of phenyl acetic acid, a metabolite of 2-phenyl ethylamine, in neuromodulation and its potential implications in disorders like depression and schizophrenia.
    • A study by Kowsari et al. (2019) highlights the synthesis of derivatives of phenylglycine, exploring their electrochemical properties and potential applications in supercapacitors.
    • Karthikeyan et al. (2016) investigate the binding characteristics of thiosemicarbazone derivatives to human serum albumin, contributing to understanding the pharmacokinetic mechanisms of these compounds.
  • Chemical Analysis and Characterization :

    • The work of Gracin & Rasmuson (2002) on the solubility of phenylacetic acid and related compounds in various solvents provides valuable information for chemical analysis and process optimization in industrial applications.

Safety And Hazards

The safety data sheet for a similar compound, methyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-5-8-1-3-9(4-2-8)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRWSYQPUZZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568235
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Amino-ethyl)-phenyl]-acetic acid

CAS RN

99075-24-8
Record name [4-(2-Aminoethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99075-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mohiuddin, S Mondal - Infectious Disorders-Drug Targets …, 2023 - ingentaconnect.com
Positive strides have been achieved in developing vaccines to combat the coronavirus-2019 infection (COVID-19) pandemic. Still, the outline of variations, particularly the most current …
Number of citations: 5 www.ingentaconnect.com

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